molecular formula C16H23BrN2O4 B7014711 tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate

tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate

Cat. No.: B7014711
M. Wt: 387.27 g/mol
InChI Key: HUSMAPOPKDILGE-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a bromophenyl group, and a hydroxypropan-2-ylamino group

Properties

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-10(9-20)18-14(21)13(11-7-5-6-8-12(11)17)19-15(22)23-16(2,3)4/h5-8,10,13,20H,9H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSMAPOPKDILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an amine under basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the hydroxypropan-2-ylamino group: This can be done through a nucleophilic substitution reaction where an appropriate amine reacts with a halogenated propanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropan-2-ylamino moiety can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carbamate can be reduced to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃), sodium thiolate (NaSR), or alkoxides (RO⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its bromophenyl group can act as a probe for binding studies, while the carbamate group can be used to protect amines during peptide synthesis.

Medicine

In medicinal chemistry, this compound has potential applications in drug design and development. Its structural features make it a candidate for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in halogen bonding or π-π interactions, while the carbamate group can form hydrogen bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(2-chlorophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
  • tert-Butyl N-[1-(2-fluorophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
  • tert-Butyl N-[1-(2-iodophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate lies in its bromophenyl group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable tool in various research and industrial applications.

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